4-Oxo-3-(quinolin-2-yl)-4H-1-benzopyran-7-yl formate
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Overview
Description
4-Oxo-3-(quinolin-2-yl)-4H-chromen-7-yl formate is a complex organic compound that combines the structural features of quinoline and chromen. Quinoline derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and antiviral properties . Chromen derivatives, on the other hand, are known for their anticoagulant and fluorescent properties . The combination of these two moieties in a single molecule offers a unique set of properties that can be exploited for various scientific and industrial applications.
Preparation Methods
The synthesis of 4-Oxo-3-(quinolin-2-yl)-4H-chromen-7-yl formate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Moiety: The quinoline nucleus can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, and Pfitzinger reaction.
Formation of the Chromen Moiety: The chromen nucleus can be synthesized through the Pechmann condensation or Knoevenagel condensation.
Coupling of Quinoline and Chromen: The final step involves coupling the quinoline and chromen moieties under specific reaction conditions, such as using a base catalyst and heating.
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield .
Chemical Reactions Analysis
4-Oxo-3-(quinolin-2-yl)-4H-chromen-7-yl formate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the quinoline nitrogen or chromen oxygen, leading to various substituted derivatives.
Common reagents used in these reactions include hydrazine, cyanoguanidine, and chloroacetonitrile . Major products formed from these reactions include pyrazolinone, pyrrolocoumarin, and pyrimidinone derivatives .
Scientific Research Applications
4-Oxo-3-(quinolin-2-yl)-4H-chromen-7-yl formate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Oxo-3-(quinolin-2-yl)-4H-chromen-7-yl formate involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound inhibits enzymes like DNA gyrase and topoisomerase, leading to the disruption of DNA synthesis and bacterial cell death.
Fluorescent Probing: The chromen moiety acts as a fluorescent probe, allowing the detection of specific biological molecules through fluorescence resonance energy transfer (FRET).
Comparison with Similar Compounds
4-Oxo-3-(quinolin-2-yl)-4H-chromen-7-yl formate is unique due to its combined quinoline and chromen moieties. Similar compounds include:
Quinoline Derivatives: Such as 2-aminomethyl-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione, which also exhibit antimicrobial and anticancer activities.
Chromen Derivatives: Such as 4-hydroxy-1-methyl-3-[(2-oxo-2H-chromen-3-yl)carbonyl]quinolin-2(1H)-one, known for their anticoagulant and fluorescent properties.
Properties
CAS No. |
98458-38-9 |
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Molecular Formula |
C19H11NO4 |
Molecular Weight |
317.3 g/mol |
IUPAC Name |
(4-oxo-3-quinolin-2-ylchromen-7-yl) formate |
InChI |
InChI=1S/C19H11NO4/c21-11-24-13-6-7-14-18(9-13)23-10-15(19(14)22)17-8-5-12-3-1-2-4-16(12)20-17/h1-11H |
InChI Key |
ZNGIYMKGHMIVKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=COC4=C(C3=O)C=CC(=C4)OC=O |
Origin of Product |
United States |
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